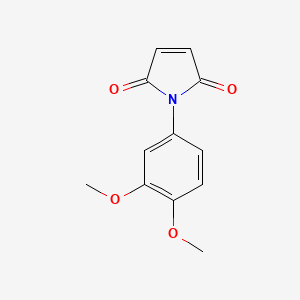

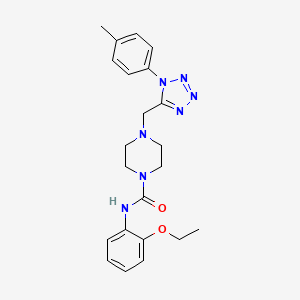

![molecular formula C14H10F3N5O2 B2971304 N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide CAS No. 343372-86-1](/img/structure/B2971304.png)

N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

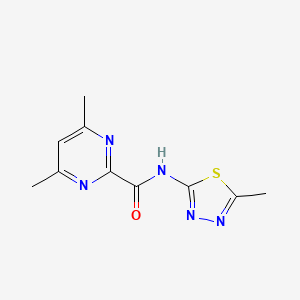

“N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide” is a small molecule . This compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles, which are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Synthesis Analysis

A convenient approach for the construction of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles has been developed, which employs the readily available trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate (TFBen) as starting materials .Molecular Structure Analysis

The molecular structure of this compound is complex, with a trifluoromethyl group attached to a 1,2,4-triazolo[4,3-b]pyridazin-6-yl ring, which is further connected to a phenyl ring through an oxygen atom .Chemical Reactions Analysis

The synthesis of this compound involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Scientific Research Applications

Antiviral and Anti-inflammatory Applications

Compounds related to N-(3-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}phenyl)acetamide have shown promise in antiviral and anti-inflammatory applications. For instance, triazolo[4,3-b]pyridazines have demonstrated potential as antiviral agents against hepatitis-A virus (HAV), highlighting their significance in the development of new treatments for viral infections (Shamroukh & Ali, 2008).

Anticancer Activity

Further research has explored the synthesis of analogs of this compound, particularly focusing on their anticancer activities. Studies have identified certain analogs as active against cancer cell lines, indicating the potential for these compounds to contribute to the development of novel anticancer therapies (Kumar et al., 2019).

Antimicrobial Properties

The antimicrobial properties of related compounds have also been investigated. Research has found that certain derivatives exhibit significant antimicrobial activity, suggesting their potential use in combating bacterial infections (Fadda et al., 2017).

Insecticidal Uses

Moreover, some studies have focused on the insecticidal properties of these compounds, particularly their effectiveness against pests such as the cotton leafworm. This research indicates the potential for developing new, more effective insecticides based on the structural framework of this compound (Sallam et al., 2021).

Mechanism of Action

Target of Action

Similar compounds, such as 1,2,4-triazoles, have been found to have extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry . For instance, the commercial drug sitagliptin, a potent inhibitor of DPP-IV, is used as a new treatment for type II diabetes . Other trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .

Mode of Action

It is known that the occurrence of a trifluoromethyl group could significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the trifluoromethyl group in the compound could enhance its interaction with its targets, leading to improved efficacy.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound could affect a variety of biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies could provide valuable insights into the pharmacokinetic properties of the compound.

Result of Action

For example, one study found that a compound incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

properties

IUPAC Name |

N-[3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O2/c1-8(23)18-9-3-2-4-10(7-9)24-12-6-5-11-19-20-13(14(15,16)17)22(11)21-12/h2-7H,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIOKTUUOFOSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC2=NN3C(=NN=C3C(F)(F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)

![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)